molecular formula C9H3BrF4O2 B12851036 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one

2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one

Cat. No.: B12851036
M. Wt: 299.02 g/mol
InChI Key: FIAMHKUBHKIRLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of benzofuran derivatives under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources in the presence of catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to target molecules, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-6-(trifluoromethyl)benzofuran-3-one stands out due to its unique combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct reactivity and selectivity. This makes it particularly valuable in specialized research and industrial applications .

Properties

Molecular Formula

C9H3BrF4O2

Molecular Weight

299.02 g/mol

IUPAC Name

2-bromo-4-fluoro-6-(trifluoromethyl)-1-benzofuran-3-one

InChI

InChI=1S/C9H3BrF4O2/c10-8-7(15)6-4(11)1-3(9(12,13)14)2-5(6)16-8/h1-2,8H

InChI Key

FIAMHKUBHKIRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(C2=O)Br)F)C(F)(F)F

Origin of Product

United States

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